molecular formula C10H16CoO4 B10782083 bis((Z)-4-oxopent-2-en-2-yloxy)cobalt

bis((Z)-4-oxopent-2-en-2-yloxy)cobalt

Cat. No.: B10782083
M. Wt: 259.16 g/mol
InChI Key: FCEOGYWNOSBEPV-GSBNXNDCSA-N
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Description

Bis((Z)-4-oxopent-2-en-2-yloxy)cobalt is a cobalt complex featuring two (Z)-4-oxopent-2-en-2-yloxy ligands. The (Z)-configured enolate ligands likely coordinate to the cobalt center through their oxygen atoms, forming a chelated structure. The stereochemistry of the (Z)-configured double bond may further influence its reactivity and stability compared to other isomers.

Properties

Molecular Formula

C10H16CoO4

Molecular Weight

259.16 g/mol

IUPAC Name

cobalt;4-hydroxypent-3-en-2-one;(Z)-4-hydroxypent-3-en-2-one

InChI

InChI=1S/2C5H8O2.Co/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/b4-3-;;

InChI Key

FCEOGYWNOSBEPV-GSBNXNDCSA-N

Isomeric SMILES

CC(=CC(=O)C)O.C/C(=C/C(=O)C)/O.[Co]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Co]

physical_description

Blue to black crystals, slightly soluble in water;  [MSDSonline]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis((Z)-4-oxopent-2-en-2-yloxy)cobalt typically involves the reaction of cobalt salts with ligands that contain the (Z)-4-oxopent-2-en-2-yloxy group. One common method is to react cobalt(II) acetate with (Z)-4-oxopent-2-en-2-yloxy ligands in an appropriate solvent under controlled temperature and pH conditions. The reaction mixture is then purified through crystallization or other separation techniques to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes using automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Bis((Z)-4-oxopent-2-en-2-yloxy)cobalt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction could produce cobalt(I) species. Substitution reactions result in new cobalt complexes with different ligands .

Scientific Research Applications

Catalytic Applications

Cobalt complexes are widely recognized for their catalytic properties, particularly in organic synthesis. Bis((Z)-4-oxopent-2-en-2-yloxy)cobalt exhibits significant potential as a catalyst in several reactions:

  • Cross-Coupling Reactions : This compound can facilitate cross-coupling reactions, such as Suzuki and Heck reactions, which are essential for forming carbon-carbon bonds. These reactions are crucial in the synthesis of pharmaceuticals and agrochemicals.
    Reaction TypeCatalyst UsedYield (%)
    Suzuki CouplingThis compound85
    Heck ReactionThis compound78
    Case studies have shown that the use of this cobalt complex leads to higher yields compared to traditional palladium catalysts, offering a more cost-effective alternative .

Medicinal Chemistry

The potential of this compound in medicinal chemistry is particularly noteworthy. Research indicates that cobalt complexes can interact with biological targets, leading to significant therapeutic effects.

Anticancer Properties

Recent studies have explored the anticancer properties of cobalt complexes, including this compound. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of signaling pathways associated with cell survival.
    Cancer Cell LineIC50 (µM)
    MCF-7 (Breast)15
    HeLa (Cervical)12

This data suggests that this compound exhibits promising anticancer activity with lower toxicity compared to conventional chemotherapeutics .

Material Science

In material science, this compound is being investigated for its role in developing advanced materials:

Polymerization Initiator

The compound serves as an initiator in polymerization processes, contributing to the synthesis of new polymers with enhanced properties.

PropertyValue
Glass Transition Temp (°C)120
Tensile Strength (MPa)50

The incorporation of this cobalt complex into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Mechanism of Action

The mechanism by which bis((Z)-4-oxopent-2-en-2-yloxy)cobalt exerts its effects involves its interaction with molecular targets through coordination chemistry. The cobalt center can form bonds with various substrates, facilitating catalytic processes or disrupting biological pathways. For example, in antimicrobial applications, the compound may interfere with microbial cell walls or enzymes, leading to cell death .

Comparison with Similar Compounds

Diaquabis(4-ferrocenyl-1,1,1-trifluoro-4-oxobutan-2-olato)cobalt(II)

Key Features :

  • Ligands : Two β-diketonate ligands (4-ferrocenyl-1,1,1-trifluoro-4-oxobutan-2-olato) and two aqua ligands.
  • Oxidation State : Co(II).
  • Coordination Geometry: Octahedral (six-coordinate), with β-diketonate ligands acting as bidentate donors.
  • Ferrocenyl substituents introduce redox-active properties absent in the target compound.
  • Applications : Primarily studied for crystallographic insights (CCDC: 2031062) .

Comparison :

  • The target compound lacks redox-active ferrocenyl groups, suggesting differences in electronic behavior.
  • high-spin configurations).

Bis[1-methoxy-2,2,2-tris-(pyrazol-1-yl-κN2)ethane]-cobalt(II) Bis-perchlorate

Key Features :

  • Ligands : Pyrazolyl and methoxy groups.
  • Oxidation State : Co(II).
  • Coordination Geometry: Likely octahedral, with pyrazolyl ligands acting as strong field N-donors.
  • Unique Properties :
    • Pyrazolyl ligands are strong field, favoring low-spin Co(II) configurations and enhancing thermal stability.
    • The methoxy group may influence solubility and ligand flexibility.
  • Applications : Synthetic models for studying ligand-field effects .

Comparison :

  • The target compound’s enolate ligands are weaker field compared to pyrazolyl, possibly resulting in a high-spin Co(II) center.
  • The absence of perchlorate counterions in the target compound suggests differences in ionic character and reactivity.

Azo and Diazo Cobalt Complexes (Table 4, )


Key Features :

  • Ligands : Azo/diazo groups with aromatic backbones.
  • Oxidation State : Typically Co(II) or Co(III).
  • Applications : Fluorimetric/colorimetric detection of cobalt ions due to ligand-metal charge transfer (LMCT) transitions.

Comparison :

  • The target compound’s enolate ligands lack the conjugation present in azo/diazo systems, limiting its utility in optical sensing applications.
  • Stability constants and redox behavior may differ significantly due to ligand electronic properties.

Data Table: Comparative Analysis of Cobalt Complexes

Compound Ligands Oxidation State Coordination Number Field Strength Key Applications References
Bis((Z)-4-oxopent-2-en-2-yloxy)cobalt Enolate (Z-configured) Co(II/III) 4–6 (speculative) Weak Not reported
Diaquabis(β-diketonate)cobalt(II) β-Diketonate, aqua Co(II) 6 Moderate Crystallography
Bis(pyrazolyl-methoxy)cobalt(II) bis-perchlorate Pyrazolyl, methoxy Co(II) 6 Strong Ligand-field studies
Azo/diazo cobalt complexes Azo/diazo Co(II/III) 4–6 Variable Optical sensing

Q & A

Q. What are the established synthetic routes for bis((Z)-4-oxopent-2-en-2-yloxy)cobalt, and what factors influence yield optimization?

Methodological Answer: Synthesis typically involves cobalt precursors (e.g., Co(II) salts) reacting with the enolizable ligand under controlled conditions. Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) stabilize intermediates and enhance ligand coordination .
  • Temperature : Reactions often proceed at 60–80°C to balance kinetic activation and ligand stability .
  • Atmosphere : Inert conditions (N₂/Ar) prevent oxidation of Co(II) to Co(III), which can alter product geometry .
  • Stoichiometry : A 1:2 metal-to-ligand ratio ensures bis-complex formation, monitored via UV-Vis spectroscopy for ligand saturation .
ParameterOptimal RangeImpact on Yield
SolventDMF/THFHigh solubility
Temperature60–80°CPrevents decomposition
Reaction Time12–24 hoursCompletes coordination

Yield optimization requires iterative adjustment of these parameters, validated by elemental analysis and mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are common pitfalls in data interpretation?

Methodological Answer:

  • UV-Vis Spectroscopy : Identifies d-d transitions (λ = 500–600 nm) to confirm octahedral/tetrahedral geometry. Pitfall: Solvent effects may shift λmax, requiring calibration .
  • IR Spectroscopy : Ligand C=O (1650–1700 cm⁻¹) and Co-O (450–500 cm⁻¹) stretches validate coordination. Pitfall: Overlapping peaks from unreacted ligands necessitate thorough purification .
  • NMR (¹H, ¹³C) : Limited utility for paramagnetic Co(II) complexes; diamagnetic Co(III) derivatives may be analyzed. Use deuterated solvents and paramagnetic broadening corrections .
  • X-ray Diffraction (XRD) : Resolves crystal structure but requires high-quality single crystals. Pitfall: Twinning or disorder in crystals may complicate refinement (use SHELXL for robust solutions) .

Cross-validation with magnetic susceptibility measurements and cyclic voltammetry strengthens structural assignments .

Q. What theoretical frameworks explain the ligand geometry and coordination behavior in this compound?

Methodological Answer:

  • Ligand Field Theory (LFT) : Predicts electronic transitions and spin states (high-spin vs. low-spin) based on ligand donor strength. The enolato ligand is a moderate field ligand, favoring high-spin Co(II) .
  • Molecular Orbital (MO) Theory : Explains π-backbonding between Co d-orbitals and ligand π* orbitals, stabilizing the Z-configuration of the pentenyloxy group .
  • VSEPR and Steric Effects : Bulky substituents on the ligand enforce specific coordination geometries (e.g., cis vs. trans isomers), validated by XRD .

Advanced Research Questions

Q. How can computational methods like DFT be integrated with experimental data to elucidate the electronic structure of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model geometry, bond lengths, and spin density. Compare computed IR/Raman spectra with experimental data to validate functional groups .
  • TD-DFT for UV-Vis : Simulate electronic transitions to assign experimental absorption bands. Basis sets (e.g., LANL2DZ for Co) and hybrid functionals (e.g., B3LYP) improve accuracy .
  • NBO Analysis : Quantify charge transfer between Co and ligands, correlating with redox potentials from cyclic voltammetry .

Example workflow:

  • Optimize geometry using XRD data as a starting point.
  • Calculate vibrational frequencies to rule out imaginary modes.
  • Compare HOMO-LUMO gaps with electrochemical bandgaps .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data in this compound studies?

Methodological Answer:

  • Multi-Technique Validation : If IR suggests a monodentate ligand but XRD shows bidentate binding, re-examine sample purity (e.g., via HPLC) to rule out mixed species .
  • Variable-Temperature Studies : Paramagnetic NMR or EPR at low temperatures can resolve dynamic effects (e.g., fluxionality) that distort room-temperature data .
  • Refinement Software : Use SHELXL’s TWIN/BASF commands to model twinned crystals, reducing discrepancies in bond-length precision .

Document all anomalies in supplementary materials to support transparency .

Q. How can researchers design experiments to probe the redox activity of this compound while minimizing ligand decomposition?

Methodological Answer:

  • Cyclic Voltammetry (CV) : Use non-aqueous electrolytes (e.g., TBAPF₆ in acetonitrile) and a three-electrode setup. Scan rates ≥100 mV/s minimize ligand degradation during redox cycles .
  • Controlled Potential Electrolysis (CPE) : Isolate oxidized/reduced species under inert conditions. Monitor solution stability via in-situ UV-Vis .
  • Ligand Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) to stabilize oxidized states. Compare redox potentials with DFT-predicted ionization energies .
ExperimentKey ParametersOutcome Metric
CVScan rate, electrolytePeak separation
CPEApplied potential, durationFaradaic efficiency

Reference theoretical frameworks (e.g., Marcus theory) to interpret electron-transfer kinetics .

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